molecular formula C11H15NO B1391683 3-[(2-Methylbenzyl)oxy]azetidine CAS No. 1121612-93-8

3-[(2-Methylbenzyl)oxy]azetidine

Cat. No. B1391683
M. Wt: 177.24 g/mol
InChI Key: FCGOFCGXPXVSNG-UHFFFAOYSA-N
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Description

“3-[(2-Methylbenzyl)oxy]azetidine” is a heterocyclic compound. It is also known as MBA. It has a molecular formula of C11H15NO .


Molecular Structure Analysis

The molecular weight of “3-[(2-Methylbenzyl)oxy]azetidine” is 177.24 g/mol. The molecular formula is C11H15NO .


Chemical Reactions Analysis

Azetidines are driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Discovery of BAF312 (Siponimod)

A key discovery in the field of 3-[(2-Methylbenzyl)oxy]azetidine derivatives is BAF312 (Siponimod). This compound was identified through extensive structure-activity relationship studies, originating from FTY720 as a chemical starting point. Siponimod has completed phase 2 clinical trials for patients with relapsing-remitting multiple sclerosis, highlighting its potential in autoimmune disease treatment (Pan et al., 2013).

Ceralifimod (ONO-4641)

Another significant discovery is ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. This molecule, developed from a structure-activity relationship study, has over 30,000-fold selectivity for S1P1 over S1P3. Its potency in peripheral lymphocyte lowering tests in mice indicates potential applications in treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).

Synthesis of Functionalized Azetidines

Research by Stankovic et al. (2012) provides insights into the synthesis of various functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, and others. This work offers a convenient access pathway to novel azetidine derivatives, which can be integral in developing new therapeutics (Stankovic et al., 2012).

3-Aryl-3-Sulfanyl Azetidines

The synthesis of 3-aryl-3-sulfanyl azetidines, as reported by Dubois et al. (2019), demonstrates the potential of azetidine derivatives in drug discovery. The Fe-catalyzed thiol alkylation process used for this synthesis underlines the versatility of azetidine compounds in medicinal chemistry (Dubois et al., 2019).

Antibacterial Properties

A study by Frigola et al. (1995) on 7-azetidinylquinolones revealed the significance of chirality in increasing the in vitro activity and oral efficacy of these compounds. This research suggests the potential use of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).

Future Directions

Azetidines have shown potential in various fields such as organic synthesis, medicinal chemistry, and drug discovery . They are considered important four-membered heterocycles used in these fields . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines .

properties

IUPAC Name

3-[(2-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGOFCGXPXVSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylbenzyl)oxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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